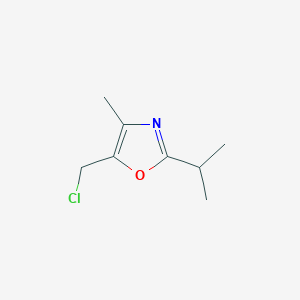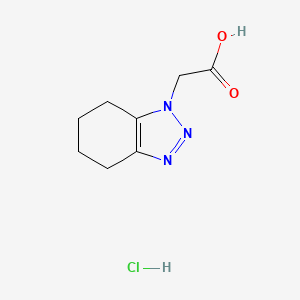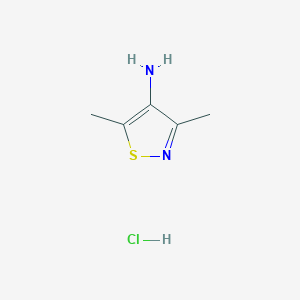
N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine (IBMPEA) is an organic compound that has been studied for its potential use in a variety of applications. IBMPEA is a derivative of the common amine group and is composed of an aromatic ring with an alkyl group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of about 225°C.
Aplicaciones Científicas De Investigación
Electrooptic Film Fabrication A study by Facchetti et al. (2006) involved the synthesis and characterization of dibranched, heterocyclic "push-pull" chromophores, which included compounds related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These compounds were used for covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. The study highlighted the significance of chromophore molecular architecture and film growth method on the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).
Antibacterial Activity Reddy and Prasad (2021) investigated a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were synthesized by reacting with compounds related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These derivatives exhibited significant antibacterial activity, showcasing the potential of such compounds in medicinal chemistry (Reddy & Prasad, 2021).
Catalysis in Chemical Synthesis The work by Nyamato, Ojwach, and Akerman (2015) on potential hemilabile (imino)pyridine palladium(II) complexes included the use of compounds structurally related to N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine. These complexes showed promising results as selective ethylene dimerization catalysts, contributing to advancements in the field of catalysis in chemical synthesis (Nyamato et al., 2015).
Mecanismo De Acción
Target of Action
They are found in a number of drugs and natural products .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, compounds with a pyridine ring can interact with their targets through various types of bonding and interactions .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyridine derivatives are known to be involved in a wide range of biochemical processes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyridine derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .
Propiedades
IUPAC Name |
N-[(3-iodophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAYTRHDWGYMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Iodobenzyl)-N-methyl-2-(pyridin-2-yl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1435002.png)




![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)






